Full NAM Activity Compared to Partial Antagonist Lead Compound 8
2‑Ethoxy‑5‑(m‑tolylethynyl)pyrimidine (16a) behaves as a full non‑competitive antagonist (NAM) at the mGlu5 receptor, producing 100 % inhibition of the glutamate response, whereas the unsubstituted phenyl analog 5‑(phenylethynyl)pyrimidine (compound 8) acts as a partial antagonist that achieves only 71 % inhibition. In terms of potency, 16a (IC₅₀ = 21.1 ± 2.8 nM) is 23‑fold more potent than compound 8 (IC₅₀ = 486 nM) measured under identical conditions in HEK293 cells expressing rat mGlu5 [1].
| Evidence Dimension | mGlu5 antagonist potency and maximal inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 21.1 ± 2.8 nM; maximal inhibition = 100% (full NAM) |
| Comparator Or Baseline | Compound 8 (5-(phenylethynyl)pyrimidine): IC₅₀ = 486 nM; maximal inhibition = 71% (partial antagonist) |
| Quantified Difference | ~23-fold improvement in potency; 29 percentage-point gain in maximal inhibition |
| Conditions | Rat mGlu5 expressed in HEK293 cells; inhibition of glutamate-induced calcium mobilisation |
Why This Matters
Full target engagement is essential for studies where complete receptor inactivation is required, and the >20‑fold potency gain reduces the risk of off‑target effects due to lower dosing.
- [1] Sharma, S.; Kedrowski, J.; Rook, J. M.; Smith, R. L.; Jones, C. K.; Rodriguez, A. L.; Conn, P. J.; Lindsley, C. W. Discovery of Molecular Switches That Modulate Modes of Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Pharmacology in Vitro and in Vivo within a Series of Functionalized, Regioisomeric 2‑ and 5‑(Phenylethynyl)pyrimidines. J. Med. Chem. 2009, 52 (14), 4103‑4106. View Source
